molecular formula C11H18 B13596672 (2,2-Dimethylbut-3-yn-1-yl)cyclopentane

(2,2-Dimethylbut-3-yn-1-yl)cyclopentane

Cat. No.: B13596672
M. Wt: 150.26 g/mol
InChI Key: NZNLJNWQWPHEGE-UHFFFAOYSA-N
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Description

(2,2-Dimethylbut-3-yn-1-yl)cyclopentane is an organic compound characterized by a cyclopentane ring attached to a butyne chain with two methyl groups at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclopentane typically involves the alkylation of cyclopentane with a suitable alkyne precursor. One common method is the reaction of cyclopentylmagnesium bromide with 2,2-dimethylbut-3-yn-1-yl bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylbut-3-yn-1-yl)cyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon can yield the corresponding alkane.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, leading to the formation of haloalkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of haloalkanes.

Scientific Research Applications

(2,2-Dimethylbut-3-yn-1-yl)cyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylbut-3-yn-1-yl)cyclopentane depends on its specific application. In chemical reactions, the compound’s alkyne group can undergo addition reactions, while the cyclopentane ring provides stability. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethylbut-3-yn-1-yl)cyclohexane: Similar structure but with a cyclohexane ring.

    (2,2-Dimethylbut-3-yn-1-yl)benzene: Similar structure but with a benzene ring.

    (2,2-Dimethylbut-3-yn-1-yl)cycloheptane: Similar structure but with a cycloheptane ring.

Uniqueness

(2,2-Dimethylbut-3-yn-1-yl)cyclopentane is unique due to its specific combination of a cyclopentane ring and an alkyne chain with two methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

2,2-dimethylbut-3-ynylcyclopentane

InChI

InChI=1S/C11H18/c1-4-11(2,3)9-10-7-5-6-8-10/h1,10H,5-9H2,2-3H3

InChI Key

NZNLJNWQWPHEGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCC1)C#C

Origin of Product

United States

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